molecular formula C17H11N3O3 B13790329 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile CAS No. 945677-65-6

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile

Cat. No.: B13790329
CAS No.: 945677-65-6
M. Wt: 305.29 g/mol
InChI Key: ZONJNYCBDPLGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound features a complex structure with multiple functional groups, including an amino group, a furan ring, a nitro group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(furan-2-yl)-2-nitrobiphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. Its biphenyl core, coupled with the furan ring and various substituents, makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

945677-65-6

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

2-amino-6-(furan-2-yl)-3-nitro-4-phenylbenzonitrile

InChI

InChI=1S/C17H11N3O3/c18-10-14-13(15-7-4-8-23-15)9-12(11-5-2-1-3-6-11)17(16(14)19)20(21)22/h1-9H,19H2

InChI Key

ZONJNYCBDPLGDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2[N+](=O)[O-])N)C#N)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.